1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene
Overview
Description
1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an isocyanate group (-N=C=O) and a trifluoromethyl group (-CF3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene can be synthesized through several methods, including the reaction of 2-(trifluoromethyl)benzyl chloride with ammonia to form the corresponding amine, followed by dehydration to yield the isocyanate. Another approach involves the direct isocyanation of 2-(trifluoromethyl)benzene using phosgene or a phosgene equivalent.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that ensure high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the isocyanate group while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alcohols, amines, and water can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzoic acid
Reduction: 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzylamine
Substitution: Carbamates, ureas, and other derivatives
Scientific Research Applications
1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of new pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene exerts its effects involves the interaction of its functional groups with molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of stable carbamates and ureas. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable component in various chemical processes.
Comparison with Similar Compounds
1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene is unique due to its combination of an isocyanate group and a trifluoromethyl group on a benzene ring. Similar compounds include:
1-(Isocyanatomethyl)-4-(methyloxy)benzene
Benzyl isocyanate
1,3-Bis(1-isocyanato-1-methylethyl)benzene
These compounds share structural similarities but differ in their functional groups and applications. The presence of the trifluoromethyl group in this compound imparts unique chemical properties that distinguish it from its counterparts.
Properties
IUPAC Name |
1-(isocyanatomethyl)-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-4-2-1-3-7(8)5-13-6-14/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFIDUZQUVVVLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55204-86-9 | |
Record name | 1-(isocyanatomethyl)-2-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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